molecular formula C8H11ClN2O2S B14086163 5-amino-2-chloro-N-ethylbenzenesulfonamide

5-amino-2-chloro-N-ethylbenzenesulfonamide

Katalognummer: B14086163
Molekulargewicht: 234.70 g/mol
InChI-Schlüssel: YIWMKXVQGYLRJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-2-chloro-N-ethylbenzenesulfonamide is an organic compound with the molecular formula C8H11ClN2O2S It is a derivative of benzenesulfonamide, characterized by the presence of an amino group at the 5th position, a chlorine atom at the 2nd position, and an ethyl group attached to the sulfonamide nitrogen

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2-chloro-N-ethylbenzenesulfonamide typically involves the following steps:

    Nitration: The starting material, 2-chlorobenzenesulfonamide, undergoes nitration to introduce a nitro group at the 5th position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Ethylation: Finally, the sulfonamide nitrogen is ethylated using an alkylating agent such as ethyl iodide under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-2-chloro-N-ethylbenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions or amines.

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced back to an amino group using reducing agents like hydrogen gas.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or primary amines in polar solvents.

    Oxidation: Potassium permanganate or nitric acid under acidic conditions.

    Reduction: Hydrogen gas in the presence of palladium on carbon or other suitable catalysts.

Major Products Formed

    Substitution: Products include 5-amino-2-hydroxy-N-ethylbenzenesulfonamide or 5-amino-2-alkylamino-N-ethylbenzenesulfonamide.

    Oxidation: The major product is 5-nitro-2-chloro-N-ethylbenzenesulfonamide.

    Reduction: The major product is this compound.

Wissenschaftliche Forschungsanwendungen

5-Amino-2-chloro-N-ethylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 5-amino-2-chloro-N-ethylbenzenesulfonamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved are subjects of ongoing research and may vary depending on the context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Amino-2-chlorobenzenesulfonamide: Lacks the ethyl group on the sulfonamide nitrogen.

    2-Chloro-N-ethylbenzenesulfonamide: Lacks the amino group at the 5th position.

    5-Amino-N-ethylbenzenesulfonamide: Lacks the chlorine atom at the 2nd position.

Uniqueness

5-Amino-2-chloro-N-ethylbenzenesulfonamide is unique due to the combination of the amino, chlorine, and ethyl groups on the benzenesulfonamide scaffold. This unique structure imparts specific chemical properties and potential biological activities that distinguish it from similar compounds.

Eigenschaften

Molekularformel

C8H11ClN2O2S

Molekulargewicht

234.70 g/mol

IUPAC-Name

5-amino-2-chloro-N-ethylbenzenesulfonamide

InChI

InChI=1S/C8H11ClN2O2S/c1-2-11-14(12,13)8-5-6(10)3-4-7(8)9/h3-5,11H,2,10H2,1H3

InChI-Schlüssel

YIWMKXVQGYLRJB-UHFFFAOYSA-N

Kanonische SMILES

CCNS(=O)(=O)C1=C(C=CC(=C1)N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.